molecular formula C9H10O4 B13910630 Methyl 2,5-dihydroxy-4-methylbenzoate

Methyl 2,5-dihydroxy-4-methylbenzoate

Cat. No.: B13910630
M. Wt: 182.17 g/mol
InChI Key: VNHDJWAEIAXWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2,5-dihydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, its potential anticancer effects may be due to its ability to induce apoptosis in cancer cells by activating specific caspases and other apoptotic pathways. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxybenzoate
  • Methyl 2,6-dihydroxybenzoate
  • Methyl 2,5-dihydroxy-4-methoxybenzoate

Uniqueness

Methyl 2,5-dihydroxy-4-methylbenzoate is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets, potentially leading to different therapeutic effects.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,5-dihydroxy-4-methylbenzoate

InChI

InChI=1S/C9H10O4/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,10-11H,1-2H3

InChI Key

VNHDJWAEIAXWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.